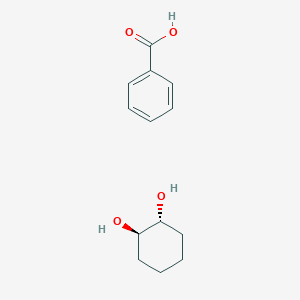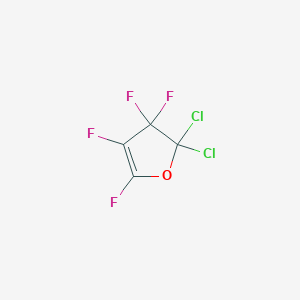![molecular formula C20H41N3 B15166806 N~1~-[3-(1-Azacyclopentadec-6-en-1-yl)propyl]propane-1,3-diamine CAS No. 211569-34-5](/img/structure/B15166806.png)
N~1~-[3-(1-Azacyclopentadec-6-en-1-yl)propyl]propane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-[3-(1-Azacyclopentadec-6-en-1-yl)propyl]propane-1,3-diamine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a propane-1,3-diamine backbone with a 1-azacyclopentadec-6-en-1-yl group attached to one of the nitrogen atoms. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(1-Azacyclopentadec-6-en-1-yl)propyl]propane-1,3-diamine typically involves the reaction of propane-1,3-diamine with a suitable azacyclopentadecene derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of fixed-bed reactors with catalysts such as Raney-Nickel can enhance the efficiency of the reaction. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-[3-(1-Azacyclopentadec-6-en-1-yl)propyl]propane-1,3-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Various alkyl halides or acyl chlorides; reactions are often conducted in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of substituted amines .
Applications De Recherche Scientifique
N~1~-[3-(1-Azacyclopentadec-6-en-1-yl)propyl]propane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N1-[3-(1-Azacyclopentadec-6-en-1-yl)propyl]propane-1,3-diamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Dimethyl-1,3-propanediamine
- 1,3-Diaminopropane
- N,N’-Bis(3-aminopropyl)ethylenediamine
Uniqueness
N~1~-[3-(1-Azacyclopentadec-6-en-1-yl)propyl]propane-1,3-diamine is unique due to its azacyclopentadecene moiety, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
211569-34-5 |
|---|---|
Formule moléculaire |
C20H41N3 |
Poids moléculaire |
323.6 g/mol |
Nom IUPAC |
N'-[3-(1-azacyclopentadec-10-en-1-yl)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C20H41N3/c21-15-13-16-22-17-14-20-23-18-11-9-7-5-3-1-2-4-6-8-10-12-19-23/h3,5,22H,1-2,4,6-21H2 |
Clé InChI |
QZTGAWRWGLYJLH-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCN(CCCCC=CCCC1)CCCNCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-{2-Chloro-3-[2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene]cyclopent-1-en-1-yl}ethenyl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B15166731.png)
![1,3-Benzenediamine, N-butyl-N'-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B15166733.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-2,4-dihydroxybenzamide](/img/structure/B15166738.png)
![1,5-Diazabicyclo[3.3.3]undec-2-ene](/img/structure/B15166743.png)


![[(4-Methylphenoxy)(tosylimino)methyl] azide](/img/structure/B15166789.png)
![Phenol, 2-[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinyl]-](/img/structure/B15166796.png)

![[4-(Butoxymethyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B15166802.png)

![L-Histidine, 1-(2,4-dinitrophenyl)-N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B15166819.png)
